molecular formula C12H16N2O5 B1587647 Ser-Tyr CAS No. 21435-27-8

Ser-Tyr

Cat. No. B1587647
CAS RN: 21435-27-8
M. Wt: 268.27 g/mol
InChI Key: MALNXHYEPCSPPU-UHFFFAOYSA-N
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Description



  • Ser-Tyr is a dipeptide composed of the amino acids serine (Ser) and tyrosine (Tyr) .

  • It plays essential roles in various biological processes due to its unique properties.





  • Synthesis Analysis



    • Ser-Tyr can be synthesized chemically or enzymatically.

    • It is often found in proteins and peptides, contributing to their function and structure.





  • Molecular Structure Analysis



    • The molecular structure of Ser-Tyr consists of the amino acid serine linked to tyrosine .

    • The side chain of tyrosine contains an aromatic ring with a hydroxyl group.





  • Chemical Reactions Analysis



    • Ser-Tyr can undergo various chemical reactions, including oxidation, phosphorylation, and conjugation.

    • Its reactivity depends on the specific context and surrounding environment.





  • Physical And Chemical Properties Analysis



    • Ser-Tyr is a non-volatile crystalline solid.

    • It is soluble in water due to its high dipole moment.

    • Tyr residues are partially buried in protein structures, making them unique targets for modification.




  • Scientific Research Applications

    1. tRNA Discrimination and Aminoacylation

    • tRNA(Ser) and tRNA(Tyr) Discrimination: A study by Himeno et al. (1990) explored the discrimination mechanism between tRNA(Ser) and tRNA(Tyr). This research showed that specific nucleotide insertions and changes in tRNA(Tyr) can generate serine charging activity, indicating a crucial role in aminoacylation specificity and tRNA recognition (Himeno et al., 1990).

    2. Phosphoproteome Analysis

    • Streptomyces coelicolor Phosphoproteome: Parker et al. (2010) analyzed the Ser/Thr/Tyr phosphoproteome of Streptomyces coelicolor, identifying 46 novel phosphorylation sites on proteins involved in gene regulation, signaling, and metabolism. This study highlights the regulatory role of Ser, Thr, and Tyr phosphorylation in essential metabolic processes (Parker et al., 2010).
    • Bacillus subtilis Phosphoproteome: Maček et al. (2007) conducted a global analysis of the B. subtilis phosphoproteome, identifying phosphorylation on Ser, Thr, and Tyr residues across various proteins. This study provides insights into the widespread nature and functional significance of Ser/Thr/Tyr phosphorylation in bacteria (Maček et al., 2007).

    3. SERS in Radiobiological Research

    • Radiation-Induced Biochemical Reactions: Zhang et al. (2014) demonstrated the application of Surface Enhanced Raman Scattering (SERS) in studying radiation-induced biochemical reactions, such as the transformation of phenylalanine to tyrosine. This research highlights the potential of SERS as a tool in understanding the interaction between particle radiation and biological systems (Zhang et al., 2014).

    Safety And Hazards



    • Ser-Tyr is generally considered safe for research purposes.

    • Specific safety data would depend on the context of use.




  • Future Directions



    • Further research on Tyr phosphorylation and its functional implications is essential.

    • Investigating its role in disease pathways and therapeutic applications is promising.




    Please note that this analysis is based on available knowledge, and specific details may vary depending on the context and experimental conditions. If you have any additional questions or need further clarification, feel free to ask! 😊


    properties

    IUPAC Name

    (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H16N2O5/c13-9(6-15)11(17)14-10(12(18)19)5-7-1-3-8(16)4-2-7/h1-4,9-10,15-16H,5-6,13H2,(H,14,17)(H,18,19)/t9-,10-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MALNXHYEPCSPPU-UWVGGRQHSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CO)N)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CO)N)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H16N2O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    268.27 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Solid
    Record name Seryltyrosine
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0029051
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Product Name

    Ser-Tyr

    CAS RN

    21435-27-8
    Record name Seryltyrosine
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0029051
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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